Lipophilicity Shift: 3-Methyl Substitution Confers Intermediate XLogP3 Relative to Des-Methyl and Dimethyl Analogs
The 3-methyl substitution on the pyrazole ring of the target compound produces a computed XLogP3 of 0.2, which falls between the more polar des-methyl analog 4-[2-(1H-pyrazol-1-yl)ethyl]morpholine (XLogP3 = -0.2) and the more lipophilic 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine (logP = 0.199). This intermediate lipophilicity is considered optimal within the CNS drug-likeness window (XLogP3 between -0.7 and +5.0) .
| Evidence Dimension | Computed lipophilicity (XLogP3/logP) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 |
| Comparator Or Baseline | Des-methyl analog (CAS 1111096-05-9): XLogP3 = -0.2; Dimethyl analog (CAS 1311316-31-0): logP = 0.199; 5-Methyl regioisomer-related scaffold: XLogP3 = 0.1 (PubChem CID 4584186) |
| Quantified Difference | ΔXLogP3 = +0.4 vs. des-methyl analog; approximately equivalent to dimethyl analog but with mono-methyl substitution |
| Conditions | Computed by XLogP3 3.0 (PubChem) or equivalent algorithm; standard conditions |
Why This Matters
Intermediate lipophilicity directly impacts passive membrane permeability and CNS penetration potential, making the target compound a more balanced starting point for CNS-targeted library synthesis compared to the overly polar des-methyl analog.
- [1] Kuujia. 4-[2-(1H-Pyrazol-1-yl)ethyl]morpholine (CAS 1111096-05-9) – Computed Properties. XLogP3 = -0.2. Accessed May 2026. View Source
